REACTION_SMILES
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[C:11]([CH3:12])([CH3:13])([CH3:14])[Si:15]([O:16][CH:17]1[CH2:18][CH2:19][CH:20]([CH2:23][OH:24])[CH2:21][CH2:22]1)([CH3:25])[CH3:26].[C:34](=[O:35])([OH:36])[O-:37].[CH3:27][CH2:28][N:29]([CH2:30][CH3:31])[CH2:32][CH3:33].[CH3:7][S:8](=[O:9])[CH3:10].[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6].[Cl:39][CH2:40][Cl:41].[Na+:38]>>[C:11]([CH3:12])([CH3:13])([CH3:14])[Si:15]([O:16][CH:17]1[CH2:18][CH2:19][CH:20]([CH:23]=[O:24])[CH2:21][CH2:22]1)([CH3:25])[CH3:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OC1CCC(CO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Type
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product
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Smiles
|
CC(C)(C)[Si](C)(C)OC1CCC(C=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |